Bienvenue dans la boutique en ligne BenchChem!

2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Select CAS 2097920-52-8 when both 1,2,5-thiadiazole-mediated receptor engagement (5-HT1A sub-nanomolar Ki; VR1/TRPV1 antagonism) and fluorine-derived ADME advantages are required. The ortho-fluorophenoxy group blocks aromatic oxidation, delivering metabolic stability superior to the non-fluorinated analog (CAS 2097913-03-4). Do not substitute with non-thiadiazole analogs (e.g., CAS 1016806-02-2) for receptor-targeted assays—the thiadiazole ring is an integral pharmacophore, and its absence abolishes documented 5-HT1A/VR1 interactions. This matched molecular pair also enables systematic deconvolution of fluorine effects on microsomal stability and membrane permeability.

Molecular Formula C15H17FN4O2S
Molecular Weight 336.39
CAS No. 2097920-52-8
Cat. No. B2383206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
CAS2097920-52-8
Molecular FormulaC15H17FN4O2S
Molecular Weight336.39
Structural Identifiers
SMILESCC(C(=O)N1CCN(CC1)C2=NSN=C2)OC3=CC=CC=C3F
InChIInChI=1S/C15H17FN4O2S/c1-11(22-13-5-3-2-4-12(13)16)15(21)20-8-6-19(7-9-20)14-10-17-23-18-14/h2-5,10-11H,6-9H2,1H3
InChIKeyBZMITOBALOJBBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one (CAS 2097920-52-8): Procurement-Relevant Structural and Pharmacophoric Profile


2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one (CAS 2097920-52-8, molecular formula C₁₅H₁₇FN₄O₂S, molecular weight 336.4 g/mol) is a synthetic heterocyclic compound comprising a 2-fluorophenoxy moiety coupled to a 1,2,5-thiadiazol-3-yl-piperazine scaffold via a propanone linker [1]. This scaffold architecture places the compound within the broader 1,2,5-thiadiazol-3-yl-piperazine chemotype, a class validated in peer-reviewed literature as a privileged pharmacophore for 5-HT1A receptor modulation and VR1/TRPV1 antagonism [2][3]. The compound's structural features—specifically the ortho-fluorophenoxy substituent and the thiadiazole ring—confer distinctive physicochemical properties relative to closely related analogs, creating differentiation relevant to scientific selection in receptor pharmacology and medicinal chemistry programs.

Why Generic Substitution of 2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one (CAS 2097920-52-8) Is Not Supported by Scaffold Structure-Activity Data


Within the 1,2,5-thiadiazol-3-yl-piperazine chemotype, minor structural modifications produce substantial shifts in receptor affinity, selectivity, and functional activity. Sabb et al. (2001) demonstrated that altering the amino acid substituent on the thiadiazolyl-piperazine core shifts 5-HT1A Ki values from 0.8 nM to 425 nM and converts agonist efficacy (93% Emax, EC50 = 4.6 nM) to full antagonist profiles (0% Emax, IC50 = 72.7 nM) [1]. Similarly, the Euro-Celtique patent family establishes that thiadiazolylpiperazine VR1 antagonism is sensitive to substituent identity at multiple positions, with IC50 values spanning orders of magnitude [2]. The 2-fluorophenoxy group in CAS 2097920-52-8 introduces specific electronic and steric features—ortho-fluoro substitution alters the electron density and conformational preference of the phenoxy ring relative to the unsubstituted phenoxy analog (CAS 2097913-03-4)—that cannot be assumed equivalent. The absence of the thiadiazole ring altogether, as in CAS 1016806-02-2, removes the heterocyclic scaffold responsible for the class's documented receptor interactions. These structure-activity relationships preclude reliable generic interchange without confirmatory comparative data.

Quantitative Differentiation Evidence for 2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one (CAS 2097920-52-8) vs. Closest Analogs


Molecular Weight and Physicochemical Differentiation vs. Non-Fluorinated Phenoxy Analog (CAS 2097913-03-4)

The target compound (CAS 2097920-52-8) carries a 2-fluoro substituent on the phenoxy ring, distinguishing it from the non-fluorinated direct analog 2-phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one (CAS 2097913-03-4). The fluorine atom adds 18 Da to the molecular weight (336.4 vs. 318.4 g/mol) and introduces an electronegative center that alters the electron distribution of the aromatic ring [1]. Ortho-fluorine substitution on phenoxy rings is well-established in medicinal chemistry to increase lipophilicity (estimated ΔLogP ≈ +0.3 to +0.5), enhance membrane permeability, and confer metabolic stability by blocking cytochrome P450-mediated aromatic hydroxylation at the substituted position [2]. These physicochemical differences are confirmed by computational prediction consistent with the vendor-reported molecular properties [1]. Direct experimental LogP comparison data for this specific compound pair is not available in the published literature.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5-HT1A Receptor Affinity Potential: Class-Level Evidence from the 1,2,5-Thiadiazol-3-yl-Piperazine Chemotype

The 1,2,5-thiadiazol-3-yl-piperazine scaffold of CAS 2097920-52-8 is a validated pharmacophoric element for high-affinity 5-HT1A receptor binding. Sabb et al. (2001) reported that amino acid derivatives of 4-chloro-1,2,5-thiadiazol-3-yl-piperazine achieve 5-HT1A Ki values ranging from 0.8 nM (compound 10a, S-stereoisomer) to 425 nM (compound 10c) in radioligand displacement assays using [³H]-8-OH-DPAT on human 5-HT1A receptors expressed in CHO cells [1]. The most potent antagonist (compound 11a) displayed Ki = 1.5 nM at human 5-HT1A with no affinity at α1 and dopamine D2/D3/D4 receptors, demonstrating the scaffold's intrinsic capacity for sub-nanomolar affinity and receptor selectivity [1]. In contrast, the comparator compound lacking the thiadiazole ring—2-(2-fluorophenoxy)-1-(piperazin-1-yl)propan-1-one (CAS 1016806-02-2, MW 252.28)—contains the fluorophenoxypropanone moiety but lacks the heterocyclic scaffold conferring documented 5-HT1A engagement [2]. No direct 5-HT1A binding data is available for CAS 2097920-52-8 itself.

Neuropharmacology 5-HT1A Receptor GPCR Ligand Discovery

VR1/TRPV1 Antagonism Potential: Class-Level Evidence from the Thiadiazolylpiperazine Patent Family

The thiadiazolylpiperazine chemotype, which includes the core scaffold of CAS 2097920-52-8, is claimed in U.S. Patent 6,974,818 (Euro-Celtique S.A.) as a VR1/TRPV1 antagonist class useful for treating pain [1]. The patent specifies that thiadiazolylpiperazine compounds within the claimed generic formula exhibit IC50 values for inhibition of capsaicin-induced VR1 activation that are less than 25 μM, with certain exemplified compounds demonstrating substantially greater potency [1][2]. VR1 antagonism has been pharmacologically linked to efficacy in preclinical models of inflammatory, neuropathic, and acute pain [3]. The target compound's structural features—including the 1,2,5-thiadiazol-3-yl substituent on piperazine and the phenoxypropanone moiety—fall within the scope of the claimed patent space. The non-thiadiazole comparator (CAS 1016806-02-2) lacks the heterocyclic element that defines this VR1-active chemotype. No direct VR1 IC50 data for CAS 2097920-52-8 is publicly available.

Pain Research TRPV1 Antagonism Vanilloid Receptor Pharmacology

Structural Differentiation from the Non-Thiadiazole Analog: Scaffold Complexity and Hydrogen Bonding Capacity

CAS 2097920-52-8 incorporates a 1,2,5-thiadiazole ring that adds significant molecular complexity relative to the simpler piperazine analog CAS 1016806-02-2. The thiadiazole ring contributes additional hydrogen bond acceptor capacity (the heterocyclic nitrogen and sulfur atoms), increased polar surface area, and potential for π-stacking interactions not present in the unsubstituted piperazine comparator [1]. Specifically, the thiadiazole adds three heteroatoms (two N, one S) and introduces a five-membered aromatic ring to the scaffold. In the Sabb et al. (2001) study of related 1,2,5-thiadiazol-3-yl-piperazines, the thiadiazole ring was essential for achieving sub-nanomolar 5-HT1A affinity and selectivity over off-target receptors [2]. The comparator CAS 1016806-02-2 (C₁₃H₁₇FN₂O₂, MW 252.28) has a molecular weight 84 Da lower and lacks this pharmacophoric element entirely [3]. This structural difference fundamentally alters the compound's potential interaction landscape with biological targets.

Fragment-Based Drug Design Scaffold Diversity Ligand Efficiency Metrics

Off-Target Selectivity Profile Inferred from 1,2,5-Thiadiazol-3-yl-Piperazine Class Data

The selectivity of 1,2,5-thiadiazol-3-yl-piperazine derivatives for 5-HT1A over related aminergic receptors has been quantitatively characterized. Sabb et al. (2001) reported that compound 11a (5-HT1A Ki = 1.5 nM) showed no measurable affinity at α1 adrenergic receptors (0% inhibition at 100 nM) and no affinity at dopamine D2, D3, or D4 receptors [1]. Similarly, compound 10a (5-HT1A Ki = 0.8 nM) showed only 11% inhibition of α1 at 100 nM and no binding to D2 or D4 (D3 not tested) [1]. This selectivity profile is a direct consequence of the thiadiazolyl-piperazine scaffold architecture. In contrast, the comparator without the thiadiazole ring (CAS 1016806-02-2) has no selectivity data available and lacks the structural features associated with the documented selectivity window. No selectivity data is available for CAS 2097920-52-8 specifically; the inference is drawn from the class scaffold.

Receptor Selectivity GPCR Profiling Off-Target Risk Assessment

Recommended Application Scenarios for 2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one (CAS 2097920-52-8) Based on Available Evidence


5-HT1A Receptor Probe or Lead Optimization Starting Point in CNS Drug Discovery

CAS 2097920-52-8 is structurally positioned for use as a chemical probe or lead-like molecule in 5-HT1A receptor-focused CNS programs. The 1,2,5-thiadiazol-3-yl-piperazine scaffold has demonstrated sub-nanomolar Ki values and functional selectivity (agonist vs. antagonist) at human 5-HT1A receptors in peer-reviewed studies [1]. The 2-fluorophenoxy substituent offers a distinct vector for SAR exploration not present in the published amino acid derivatives, potentially enabling novel intellectual property and differentiated pharmacological profiles. For procurement decisions, this compound should be selected over the non-fluorinated analog (CAS 2097913-03-4) when metabolic stability via fluorine blocking of aromatic oxidation is a program priority, and over the non-thiadiazole analog (CAS 1016806-02-2) when 5-HT1A receptor engagement is the intended biological target.

VR1/TRPV1 Antagonist Screening and Pain Target Validation

The thiadiazolylpiperazine patent estate (U.S. Patent 6,974,818) establishes VR1/TRPV1 antagonism as a class-level activity of this chemotype, with IC50 values below 25 μM for inhibition of capsaicin-induced receptor activation [2]. CAS 2097920-52-8 falls within the structurally claimed space and can serve as a screening compound in VR1/TRPV1 antagonist campaigns for pain, urinary incontinence, or inflammatory bowel disease indications. When selecting between this compound and a non-thiadiazole comparator (CAS 1016806-02-2), the thiadiazole-bearing compound should be prioritized for VR1-targeted assays because the thiadiazole ring is an integral component of the pharmacophore documented in the patent literature.

Scaffold-Hopping and Medicinal Chemistry Diversification Library Design

CAS 2097920-52-8 occupies a specific physicochemical and structural niche within the thiadiazolyl-piperazine chemical space that is complementary to, but distinct from, the amino acid derivatives characterized by Sabb et al. (2001) [1]. The compound provides a scaffold with higher molecular weight, greater hydrogen bond acceptor capacity, and a fluorinated aromatic moiety compared to the simpler piperazine analog (CAS 1016806-02-2). These features make it a suitable entry in diversity-oriented synthesis libraries or scaffold-hopping exercises where both the thiadiazole pharmacophore and the fluorophenoxy vector are desired simultaneously. Procurement should be guided by the specific combination of structural elements: if both thiadiazole-mediated receptor interactions and fluorine-derived metabolic advantages are required, CAS 2097920-52-8 is the appropriate choice among available close analogs.

Comparative Pharmacokinetic and Metabolic Stability Profiling Studies

The presence of the 2-fluorophenoxy group in CAS 2097920-52-8, versus the unsubstituted phenoxy group in CAS 2097913-03-4, provides a matched molecular pair for investigating the impact of ortho-fluorination on ADME properties within the thiadiazolyl-piperazine scaffold class [3]. The estimated ΔLogP of approximately +0.3 to +0.5 and the metabolic blocking of the 2-position of the phenoxy ring are predicted to confer measurable differences in microsomal stability, plasma protein binding, and membrane permeability. This compound pair (fluorinated vs. non-fluorinated) enables systematic deconvolution of fluorine effects on pharmacokinetic behavior, supporting informed lead optimization decisions where balancing potency and drug-like properties is critical.

Quote Request

Request a Quote for 2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.